molecular formula C22H27N3O4 B2705011 benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate CAS No. 1706337-57-6

benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2705011
CAS No.: 1706337-57-6
M. Wt: 397.475
InChI Key: YETKWTXFROQWJH-UHFFFAOYSA-N
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Description

benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate is a synthetic organic compound that features a piperidine ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate typically involves multiple steps. One common method involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring and phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

    benzyl N-({[4-(4-methoxypiperidin-1-yl)phenyl]carbamoyl}methyl)carbamate: Unique due to its specific substitution pattern and functional groups.

    4-(4-Methoxypiperidin-1-yl)aniline: Lacks the carbamate moiety.

    Benzyl carbamate: Lacks the piperidine and phenyl groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring and carbamate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-[2-[4-(4-methoxypiperidin-1-yl)anilino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-20-11-13-25(14-12-20)19-9-7-18(8-10-19)24-21(26)15-23-22(27)29-16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETKWTXFROQWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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